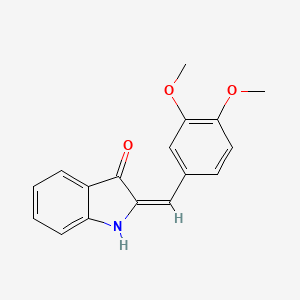![molecular formula C18H18N4O4S B12903820 Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate CAS No. 785711-83-3](/img/structure/B12903820.png)
Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,4-dimethyl-5-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrole ring substituted with various functional groups, including a pyridinyl-oxadiazole moiety and an ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dimethyl-5-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced through the reaction of a hydrazide with an appropriate carboxylic acid derivative, followed by cyclization.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,4-dimethyl-5-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole and oxadiazole rings.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) are commonly used.
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH) can be employed for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored for use as a pharmaceutical lead compound. Its structure suggests it could interact with various biological targets.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2,4-dimethyl-5-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate would depend on its specific application. In a biological context, the compound could interact with enzymes or receptors, modulating their activity. The pyridinyl-oxadiazole moiety might bind to specific sites on proteins, altering their function. The ester group could also be hydrolyzed in vivo, releasing the active carboxylic acid form of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,4-dimethyl-5-(2-((5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate: This compound is similar but features a thiadiazole ring instead of an oxadiazole ring.
Ethyl 2,4-dimethyl-5-(2-((5-(pyridin-4-yl)-1,2,4-triazol-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate: This compound has a triazole ring instead of an oxadiazole ring.
Uniqueness
Ethyl 2,4-dimethyl-5-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the pyrrole, pyridinyl, and oxadiazole rings, along with the ester group, makes this compound particularly versatile for various applications.
Propiedades
Número CAS |
785711-83-3 |
|---|---|
Fórmula molecular |
C18H18N4O4S |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
ethyl 2,4-dimethyl-5-[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H18N4O4S/c1-4-25-17(24)14-10(2)15(20-11(14)3)13(23)9-27-18-22-21-16(26-18)12-5-7-19-8-6-12/h5-8,20H,4,9H2,1-3H3 |
Clave InChI |
BGTOQYXRUVZDFP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




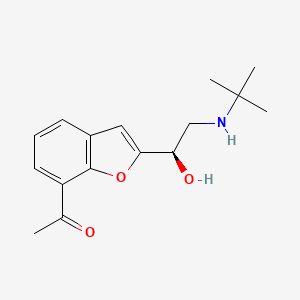
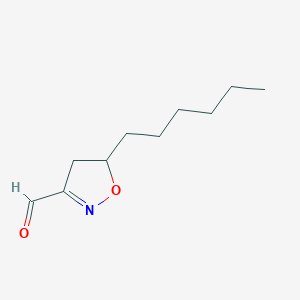
![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
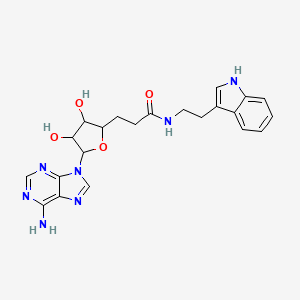
![Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate](/img/structure/B12903801.png)
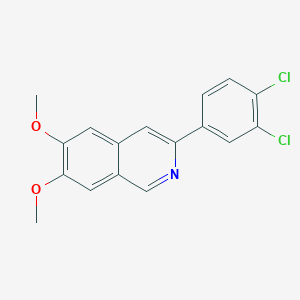

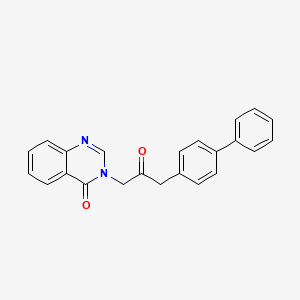

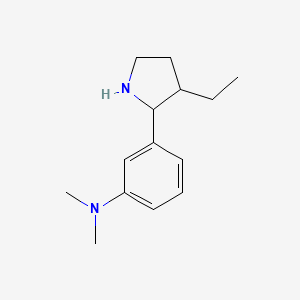
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903826.png)
